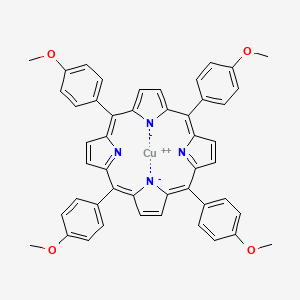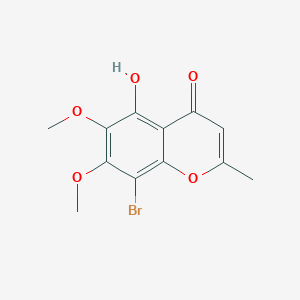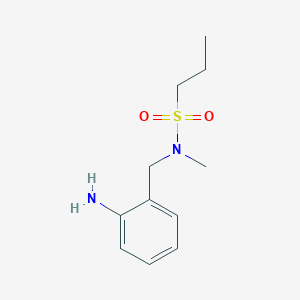![molecular formula C20H18N2O4 B14889035 (2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an oxobutenoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The next step involves the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. This reaction typically requires a benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxobutenoic Acid Group: The final step involves the formation of the oxobutenoic acid group through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxobutenoic acid group to a hydroxybutanoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
Uniqueness
4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(E)-4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H18N2O4/c23-18(10-11-19(24)25)21-16-8-9-17-15(13-16)7-4-12-22(17)20(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,23)(H,24,25)/b11-10+ |
Clave InChI |
HTCTXEKNVTYRDD-ZHACJKMWSA-N |
SMILES isomérico |
C1CC2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)N(C1)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N(C1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


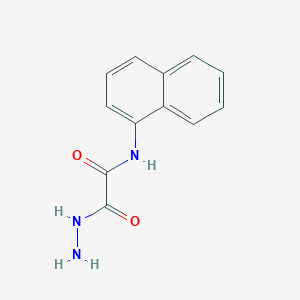

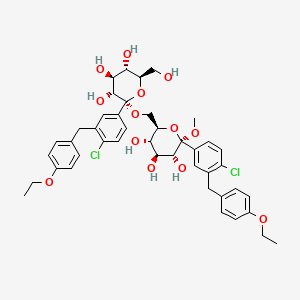
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
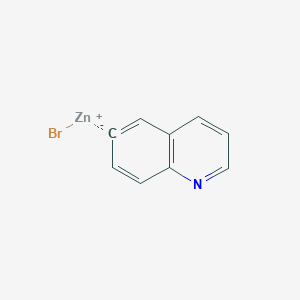
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
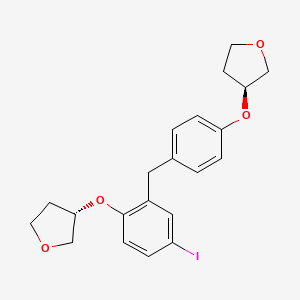

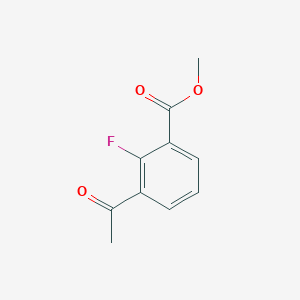
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
